molecular formula C22H26N6O4 B6450509 9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2549055-49-2

9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No. B6450509
CAS RN: 2549055-49-2
M. Wt: 438.5 g/mol
InChI Key: CSYPKFUKJRANMM-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules such as DNA and RNA . The compound also contains a trimethoxybenzoyl group, which is a benzene ring with three methoxy groups attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine and trimethoxybenzoyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trimethoxybenzoyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Antihypertensive Activity

The synthesized basic esters of 3,4,5-trimethoxybenzoic acid were evaluated for their antihypertensive properties. Notably, one of the compounds exhibited hypotensive activity in intravenously administered hypertensive dogs . Further investigations could explore its mechanism of action and potential clinical use.

Local Anesthetic Properties

Most of the tested compounds demonstrated some degree of local anesthetic activity. Investigating their efficacy, safety, and specific modes of action could lead to novel local anesthetic agents .

Microtubule Targeting Agent (MTA) Development

The trimethoxyphenyl (TMP) moiety, present in our compound, has been incorporated into drugs like colchicine (an anti-gout agent) and combretastatin derivatives (potent MTAs). Exploring the potential of our compound as an MTA could be valuable .

Antifungal Activity

Derivatives of 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole were synthesized and evaluated for antifungal properties. Investigate their efficacy against specific fungal strains and potential mechanisms of action .

Dihydrofolate Reductase (DHFR) Inhibition

The ester bond-containing tea polyphenols (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG) are potent DHFR inhibitors. Our compound’s structure suggests it may also interact with DHFR. Further studies could explore its potential as an antifolate drug .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-26-12-25-18-20(26)23-11-24-21(18)27-7-14-9-28(10-15(14)8-27)22(29)13-5-16(30-2)19(32-4)17(6-13)31-3/h5-6,11-12,14-15H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYPKFUKJRANMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

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